molecular formula C12H13NO3 B3072649 2-[(Cyclopropylcarbonyl)amino]-5-methylbenzoic acid CAS No. 1016817-12-1

2-[(Cyclopropylcarbonyl)amino]-5-methylbenzoic acid

Cat. No.: B3072649
CAS No.: 1016817-12-1
M. Wt: 219.24 g/mol
InChI Key: DEVSZENVCXUDDE-UHFFFAOYSA-N
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Description

2-[(Cyclopropylcarbonyl)amino]-5-methylbenzoic acid is an organic compound with the molecular formula C12H13NO3 It is characterized by the presence of a cyclopropylcarbonyl group attached to an amino group, which is further connected to a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Cyclopropylcarbonyl)amino]-5-methylbenzoic acid typically involves the following steps:

    Formation of Cyclopropylcarbonyl Chloride: Cyclopropylcarbonyl chloride is prepared by reacting cyclopropylcarboxylic acid with thionyl chloride under reflux conditions.

    Amidation Reaction: The cyclopropylcarbonyl chloride is then reacted with 5-methylbenzoic acid in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

    Oxidation: Formation of 2-[(Cyclopropylcarbonyl)amino]-5-carboxybenzoic acid.

    Reduction: Formation of 2-[(Cyclopropylhydroxymethyl)amino]-5-methylbenzoic acid.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-[(Cyclopropylcarbonyl)amino]-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Cyclopropylcarbonyl)amino]-5-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylcarbonyl group may enhance binding affinity and specificity, while the aromatic ring can participate in π-π interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-[(Cyclopropylcarbonyl)amino]-benzoic acid
  • 2-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid
  • 2-[(Cyclopropylcarbonyl)amino]-3-methylbenzoic acid

Comparison: 2-[(Cyclopropylcarbonyl)amino]-5-methylbenzoic acid is unique due to the position of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7-2-5-10(9(6-7)12(15)16)13-11(14)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVSZENVCXUDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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